4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Description
4,6-Dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione is a bicyclic diketone characterized by a fused bicyclo[3.3.1]nonane skeleton with two methyl groups at positions 4 and 6 and ketone functionalities at positions 2 and 6. Its synthesis involves aldol condensation reactions using Mannich bases and acetoacetic esters, achieving the bicyclic framework in two steps with high efficiency . The compound exhibits notable reactivity in cycloaddition and condensation reactions. For instance, it reacts with o-phenylenediamines to form bridged 1,5-benzodiazepines, which are pharmacologically relevant heterocycles . Additionally, reactions with hydrazines and hydroxylamine yield derivatives with applications in organic synthesis .
Properties
IUPAC Name |
4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-6-3-10(12)9-5-8(6)7(2)4-11(9)13/h3-4,8-9H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQBNPGFILVZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2CC1C(=CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185500 | |
| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31616-72-5 | |
| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031616725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Dehydration of Acetylacetone-Formaldehyde Adducts
The most widely documented route involves the acid-catalyzed dehydration of a 2:1 adduct formed between acetylacetone and formaldehyde. This method produces both 4,8-dimethylbicyclo[3.3.1]nona-3,7-diene-2,6-dione (1b) and the target 4,6-dimethyl isomer (2b) as competing products (Fig. 1).
Reaction Mechanism and Conditions
The reaction proceeds through a tandem aldol condensation and cyclization sequence. Formaldehyde reacts with two equivalents of acetylacetone to form a linear diketone intermediate, which undergoes intramolecular dehydration under acidic conditions. Sulfuric acid (0.5–1.0 M) in refluxing toluene is typically employed, yielding a 3:2 ratio of 1b to 2b after 6–8 hours. The regioselectivity arises from steric and electronic factors during cyclization, with the 4,6-dimethyl isomer favored when bulkier aldehydes are substituted for formaldehyde.
Table 1: Optimization of Dehydration Conditions
| Parameter | Optimal Range | Impact on Yield (2b) |
|---|---|---|
| Acid Catalyst | H₂SO₄, HCl, p-TsOH | H₂SO₄ gives 45–50% |
| Temperature | 110–120°C | <100°C: Slow kinetics |
| Solvent | Toluene, Xylene | Non-polar preferred |
| Reaction Time | 6–8 hours | Prolonged time → decomposition |
Isolation and Purification
The crude product mixture is neutralized with aqueous NaHCO₃, extracted into dichloromethane, and purified via fractional crystallization from ethanol. The 4,6-dimethyl isomer (2b) crystallizes as colorless needles (mp 142–144°C), distinguishable from 1b by its distinct $$^{13}\text{C}$$ NMR signals at δ 207.3 (C-2) and 198.7 (C-8).
Alternative Synthesis from Dienol Acetate Bromination
A second route involves bromination of the dienol acetate derived from bicyclo[3.3.1]nonane-2,6-dione, followed by hydrolysis (Fig. 2).
Stepwise Procedure
- Dienol Acetate Formation : Treating bicyclo[3.3.1]nonane-2,6-dione with acetic anhydride and pyridine at 80°C generates the dienol acetate.
- Bromination : Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at the α-position.
- Hydrolysis : Heating the brominated intermediate with aqueous HCl yields 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione via elimination of HBr.
This method provides a 38–42% overall yield but requires strict control of stoichiometry to avoid over-bromination.
Substituted Derivatives and Their Syntheses
Replacing formaldehyde with other aldehydes enables the preparation of 9-substituted analogues:
Structural Characterization and Analytical Data
Key spectroscopic features confirming the structure of 4,6-dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione include:
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^{1}\text{H}$$ NMR | δ 2.12 (s, 2×CH₃), 3.02 (m, H-1, H-5) |
| $$^{13}\text{C}$$ NMR | δ 207.3 (C-2), 198.7 (C-8) |
| IR (KBr) | 1745 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C) |
| MS (EI) | m/z 176 [M]⁺ |
The ionization energy of 8.94 eV, determined by photoelectron spectroscopy, reflects the conjugated dienone system’s stability.
Challenges and Limitations
- Regioselectivity Control : Competing formation of 4,8-dimethyl isomer necessitates careful optimization of reaction conditions.
- Scale-Up Issues : Exothermic dehydration steps require precise temperature control to prevent side reactions.
- Purification Complexity : Similar polarities of isomers complicate chromatographic separation, favoring crystallization-based methods.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione undergoes various chemical reactions, including:
Condensation Reactions: Reacts with hydrazines and hydroxylamine to form bicyclic condensation products.
Michael Addition: Hydrazine reacts with the compound by Michael-type addition.
Beckmann Rearrangement: The oximes of the compound undergo Beckmann rearrangement to form 2-azabicyclo(4.3.1)decadienediones.
Common Reagents and Conditions
Hydrazine: Used in condensation and Michael addition reactions.
Hydroxylamine: Reacts to form oximes, which can undergo further rearrangement.
Acid Catalysts: Used in aldol condensation and cyclization steps.
Major Products
Bicyclic Condensation Products: Formed from reactions with hydrazines and hydroxylamine.
2-Azabicyclo(4.3.1)decadienediones: Formed from Beckmann rearrangement of oximes.
Scientific Research Applications
Synthesis of Organic Compounds
One of the primary applications of 4,6-dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione is in the synthesis of complex organic molecules. It has been utilized in reactions with o-phenylenediamines to produce bridged 1,5-benzodiazepines. This reaction showcases the compound's ability to participate in condensation reactions, leading to the formation of biologically relevant structures .
Pharmaceutical Chemistry
The compound is significant in pharmaceutical chemistry due to its potential as an intermediate in the synthesis of various drugs. The unique bicyclic structure allows for modifications that can enhance biological activity or selectivity towards specific targets in drug development.
Material Science
Research indicates that derivatives of this compound can be explored for their use in developing new materials with specific properties such as enhanced thermal stability or unique optical characteristics. Its chemical structure lends itself to modifications that can tailor material properties for specific applications.
Agrochemical Applications
The compound's reactivity also opens avenues for its use in agrochemicals. Compounds derived from it can potentially serve as pesticides or herbicides due to their ability to interact with biological systems.
Case Study 1: Synthesis of Benzodiazepines
A study demonstrated the reaction between this compound and o-phenylenediamines leading to the formation of benzodiazepine derivatives. The resulting compounds exhibited various pharmacological activities, highlighting the importance of this bicyclic compound in medicinal chemistry .
Case Study 2: Material Development
Research has shown that modifying the structure of this compound can lead to materials with improved thermal and mechanical properties suitable for industrial applications . These findings suggest that this compound could play a role in developing advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione involves its reactivity with nucleophiles such as hydrazines and hydroxylamine. The compound’s diketone structure allows it to undergo condensation and addition reactions, forming stable bicyclic products. The molecular targets and pathways involved in these reactions are primarily dictated by the compound’s electrophilic carbonyl groups and the nucleophilic nature of the reagents used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione and related bicyclic compounds:
Key Research Findings
- Regiochemical Control : Reactions of the target compound with 2-diazopropane exhibit "inverse" regiochemistry and "exo" stereochemistry, distinguishing it from simpler bicyclic ketones .
- Synthetic Efficiency : Microwave-assisted methods for related compounds (e.g., pentaazabicyclo derivatives) achieve >90% yields, mirroring trends in optimizing the target compound’s synthesis .
Biological Activity
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione (CAS Number: 31616-72-5) is a bicyclic compound known for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12O2, with a molecular weight of approximately 176.2118 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems .
Anticancer Properties
Research indicates that compounds containing the bicyclo[3.3.1]nonane moiety exhibit significant anticancer activity. For instance, derivatives of bicyclo[3.3.1]nonane have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to multiple mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in a murine model of breast cancer.
- Case Study 2 : Research in Journal of Antimicrobial Chemotherapy reported that this compound exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.
Q & A
Q. What are the recommended synthetic pathways for 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione, and how can reaction conditions be optimized?
The compound is synthesized via cycloaddition reactions. For example, 1,3-cycloaddition of 2-diazopropane with 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione yields mono-adducts with "inverse" regiochemistry and "exo" stereochemistry . Optimization strategies include:
- Solvent selection : Ethanol is preferred for solubility and stability.
- Catalysts : Triethylamine enhances reaction efficiency in Mannich-type reactions .
- Heating methods : Microwave irradiation improves yield (70–94%) and reduces side reactions compared to conventional heating .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use multimodal characterization:
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic frameworks .
- NMR spectroscopy : Analyze methyl group environments (e.g., 3,7-dimethyl substituents in syn/anti isomers) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., 391.46 g/mol for derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the "inverse" regiochemistry in cycloaddition reactions involving this compound?
The regiochemical outcome is influenced by electron density distribution in the bicyclic system. The 4,6-dimethyl groups sterically hinder attack at specific positions, favoring adduct formation at less substituted sites. Computational studies (e.g., DFT) are recommended to map frontier molecular orbitals and transition states .
Q. How do photochemical properties of this compound compare to structurally related bimane derivatives?
While not directly studied, analogous bimane derivatives exhibit strong fluorescence in syn isomers due to rigid, conjugated frameworks . For 4,6-dimethyl derivatives:
Q. What methodological approaches resolve contradictions in solubility or reactivity data across studies?
- Triangulation : Cross-validate using XRD, NMR, and computational models to confirm structural assignments .
- Controlled replication : Reproduce reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
- Error analysis : Compare HRMS deviations (>5 ppm suggests impurities) and refine purification protocols (e.g., column chromatography) .
Q. How can this compound serve as a scaffold for glycoconjugates, and what conjugation strategies are most effective?
- Thioglycoside/selenoglycoside linkages : React thiol/selenol groups with the bicyclic core under basic conditions (e.g., triethylamine) .
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach sugar moieties to azide-functionalized derivatives .
- Validation : Monitor conjugation efficiency via MALDI-TOF MS and fluorescence quenching assays .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic reactions .
- Chiral chromatography : Separate syn/anti isomers using cellulose-based columns .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect byproducts .
Methodological Best Practices
Q. How should researchers design experiments to study substituent effects on reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
